Cas no 2567488-87-1 ((2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid)

2567488-87-1 structure
상품 이름:(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid
CAS 번호:2567488-87-1
MF:C19H16F3NO5
메가와트:395.329256057739
MDL:MFCD32878586
CID:5657857
PubChem ID:155820254
(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-27692825
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoic acid
- (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid
- 2567488-87-1
- D-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(trifluoromethyl)-
- (2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid
-
- MDL: MFCD32878586
- 인치: 1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1
- InChIKey: WSABBUZWNWRSNR-MRXNPFEDSA-N
- 미소: FC(OC[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
계산된 속성
- 정밀분자량: 395.09805710g/mol
- 동위원소 질량: 395.09805710g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 28
- 회전 가능한 화학 키 수량: 7
- 복잡도: 548
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 84.9Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.8
실험적 성질
- 밀도: 1.401±0.06 g/cm3(Predicted)
- 비등점: 537.4±50.0 °C(Predicted)
- 산도 계수(pKa): 3.01±0.10(Predicted)
(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27692825-5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoic acid |
2567488-87-1 | 95% | 5g |
$7901.0 | 2023-09-10 | |
Enamine | EN300-27692825-1.0g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoic acid |
2567488-87-1 | 95% | 1g |
$2724.0 | 2023-05-25 | |
Enamine | EN300-27692825-2.5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoic acid |
2567488-87-1 | 95% | 2.5g |
$5341.0 | 2023-09-10 | |
Aaron | AR028BN4-100mg |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 100mg |
$1325.00 | 2025-02-16 | |
Aaron | AR028BN4-250mg |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 250mg |
$1880.00 | 2025-02-16 | |
Aaron | AR028BN4-5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 5g |
$10889.00 | 2023-12-15 | |
Aaron | AR028BN4-10g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 10g |
$16135.00 | 2023-12-15 | |
1PlusChem | 1P028BES-250mg |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 250mg |
$1730.00 | 2024-05-20 | |
1PlusChem | 1P028BES-5g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoicacid |
2567488-87-1 | 95% | 5g |
$9828.00 | 2024-05-20 | |
Enamine | EN300-27692825-1g |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethoxy)propanoic acid |
2567488-87-1 | 95% | 1g |
$2724.0 | 2023-09-10 |
(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid 관련 문헌
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
2567488-87-1 ((2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(trifluoromethoxy)propanoic acid) 관련 제품
- 58177-64-3(3-3-(trifluoromethyl)phenylprop-2-enenitrile)
- 2089651-34-1(3-(3-(2-methylcyclohexyloxy)phenyl)propan-1-ol)
- 496021-31-9((2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide)
- 93748-43-7(2-(4-methoxy-3-methylphenyl)-2-methylpropanenitrile)
- 2460757-21-3(sodium 1-(pyridin-4-yl)cyclopentane-1-carboxylate)
- 67087-52-9(methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine)
- 7394-16-3(Propanedioic acid, (cyclopropylcarbonyl)-, diethyl ester)
- 1199942-71-6(6-Azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester)
- 1358356-20-3(methyl 4-(2,3-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 1223035-91-3(2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약
